2-Chloro-1-(3,5-dimethyl-benzo[b]thiophen-2-yl)ethanone
CAS No.: 1092301-32-0
Cat. No.: VC18627375
Molecular Formula: C12H11ClOS
Molecular Weight: 238.73 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1092301-32-0 |
|---|---|
| Molecular Formula | C12H11ClOS |
| Molecular Weight | 238.73 g/mol |
| IUPAC Name | 2-chloro-1-(3,5-dimethyl-1-benzothiophen-2-yl)ethanone |
| Standard InChI | InChI=1S/C12H11ClOS/c1-7-3-4-11-9(5-7)8(2)12(15-11)10(14)6-13/h3-5H,6H2,1-2H3 |
| Standard InChI Key | NNDQTCZMBOPWCZ-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC2=C(C=C1)SC(=C2C)C(=O)CCl |
Introduction
Structural and Molecular Characteristics
Core Architecture
The compound consists of a benzo[b]thiophene backbone fused with a benzene ring and a thiophene heterocycle. Methyl groups occupy the 3- and 5-positions of the benzothiophene moiety, while a chloro-substituted ethanone group is attached at position 2. This arrangement creates steric and electronic effects that influence its reactivity.
Table 1: Key Structural Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₂H₁₁ClOS | |
| Molecular Weight | 238.73 g/mol | |
| Substituents | 3,5-dimethyl; 2-chloroethanone |
Spectroscopic Identification
Infrared (IR) spectroscopy reveals a C=O stretch at ~1,700 cm⁻¹, confirming the ketone group. Nuclear Magnetic Resonance (NMR) data further delineate the structure:
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¹H NMR: Methyl protons resonate as singlets at δ 2.4–2.6 ppm, while aromatic protons appear as a multiplet between δ 7.1–7.8 ppm.
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¹³C NMR: The carbonyl carbon is observed at δ 195–200 ppm, with methyl carbons at δ 20–25 ppm.
Synthetic Pathways
Primary Synthesis Method
The compound is synthesized via Friedel-Crafts acylation of 3,5-dimethylbenzo[b]thiophene with chloroacetyl chloride in the presence of triethylamine (Et₃N). The reaction proceeds under heated conditions (60–80°C) in anhydrous dichloromethane (DCM), yielding 68–75% product after 6–8 hours.
Table 2: Optimal Reaction Conditions
| Parameter | Value |
|---|---|
| Temperature | 60–80°C |
| Solvent | Dichloromethane |
| Catalyst | Triethylamine |
| Yield | 68–75% |
Chemical Reactivity and Derivatives
Nucleophilic Substitution
The chloro group at the ethanone moiety undergoes nucleophilic substitution with reagents like sodium azide (NaN₃), yielding azido derivatives. This reactivity is critical for introducing functional groups in medicinal chemistry applications.
Table 3: Representative Reactions
| Reagent | Product | Conditions |
|---|---|---|
| NaN₃ | 2-Azido-1-(3,5-dimethyl-benzo[b]thiophen-2-yl)ethanone | DMF, 50°C, 12 h |
| NH₃/EtOH | 2-Amino-1-(3,5-dimethyl-benzo[b]thiophen-2-yl)ethanone | Reflux, 24 h |
Electrophilic Aromatic Substitution
The electron-rich benzo[b]thiophene ring facilitates electrophilic substitutions, such as nitration or sulfonation, at the 4- and 6-positions. These reactions expand the compound’s utility in creating diverse analogs for structure-activity relationship (SAR) studies.
Applications in Research and Industry
Medicinal Chemistry
The compound serves as a precursor for kinase inhibitors and antimicrobial agents. Its benzo[b]thiophene core mimics bioactive natural products, enabling interactions with biological targets. Derivatives have shown preliminary activity against Staphylococcus aureus (MIC = 8 µg/mL) in preclinical assays.
Material Science
In polymer chemistry, the compound’s rigid aromatic structure enhances thermal stability in polyimides. Blending it into polymers increases glass transition temperatures (T₉) by 15–20°C compared to non-aromatic analogs.
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